

# Chemical and physical properties of 4-Methylumbelliferyl butyrate

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## Compound of Interest

Compound Name: 4-Methylumbelliferyl butyrate

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## An In-Depth Technical Guide to 4-Methylumbelliferyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Methylumbelliferyl butyrate** (4-MUB) is a fluorogenic substrate widely utilized in biochemical and biomedical research for the detection and quantification of esterase and lipase activity.<sup>[1][2]</sup> Structurally, it is a butyrate ester of 4-methylumbelliferone, a fluorescent coumarin derivative.<sup>[3]</sup> The enzymatic cleavage of the butyrate group by esterases or lipases releases the highly fluorescent 4-methylumbelliferone (4-MU), providing a sensitive and convenient method for monitoring enzyme kinetics.<sup>[4]</sup> This property makes 4-MUB an invaluable tool in various applications, including enzyme activity assays, high-throughput screening for enzyme inhibitors, and diagnostics.<sup>[1][5]</sup> Beyond its role as a substrate, the butyrate moiety is a short-chain fatty acid known to play a significant role in various cellular signaling pathways, making the compound and its metabolic product relevant in the study of cell biology and pharmacology.<sup>[6][7]</sup>

## Chemical and Physical Properties

**4-Methylumbelliferyl butyrate** is a synthetic, off-white to white crystalline powder.<sup>[1][8]</sup> It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and

chloroform, but only partly miscible with water.[8][9][10]

**Table 1: General Chemical Properties**

Property	Value	References
CAS Number	17695-46-4	[1][2][9]
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>4</sub>	[1][2][9]
Molecular Weight	246.26 g/mol	[1][2][9]
Appearance	Off-white to white powder/crystals	[1]
Purity	≥95% to ≥99% (depending on supplier)	[1][9]

**Table 2: Physical and Spectroscopic Properties**

Property	Value	References
Melting Point	90-94 °C	[1][11]
Solubility	Soluble in DMSO, DMF, 2-methoxyethanol, chloroform. Partly miscible with water.	[8][9][10][11]
Storage Temperature	-20°C to 8°C (protect from light and moisture)	[1][11]
Fluorescence	Substrate (4-MUB): Relatively non-fluorescent. Product (4-MU): $\lambda_{\text{ex}} \sim 365 \text{ nm}$ ; $\lambda_{\text{em}} \sim 445 \text{ nm}$	[9][11]

## Experimental Protocols

### Enzyme Activity Assay using 4-Methylumbelliferyl Butyrate

This protocol outlines a general method for determining the activity of esterases or lipases using 4-MUB as a fluorogenic substrate. The assay is based on the enzymatic hydrolysis of 4-MUB to the fluorescent product 4-methylumbelliferyl (4-MU).

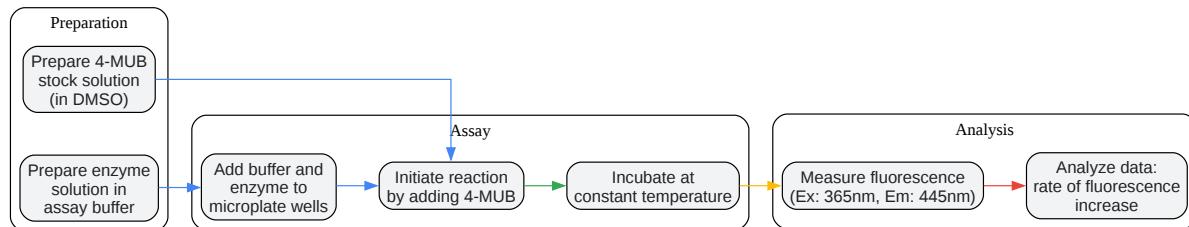
#### Materials:

- **4-Methylumbelliferyl butyrate (4-MUB)**
- Dimethyl sulfoxide (DMSO) or other suitable organic solvent
- Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- Enzyme solution (e.g., lipase, esterase)
- 96-well black microplate
- Fluorometric microplate reader

#### Procedure:

- Substrate Preparation: Prepare a stock solution of 4-MUB in DMSO. The concentration of the stock solution will depend on the desired final assay concentration.
- Reaction Mixture Preparation: In each well of a 96-well black microplate, prepare the reaction mixture by adding the assay buffer and the enzyme solution.
- Initiation of Reaction: To start the reaction, add the 4-MUB stock solution to each well. The final concentration of 4-MUB should be optimized for the specific enzyme being assayed.
- Incubation: Incubate the microplate at a constant temperature (e.g., 37°C) for a defined period. The incubation time will depend on the activity of the enzyme.
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.[\[9\]](#)[\[11\]](#)
- Data Analysis: The rate of the enzymatic reaction is determined by the increase in fluorescence over time. A standard curve using known concentrations of 4-

methylumbelliferyl can be used to convert the fluorescence readings into the amount of product formed.



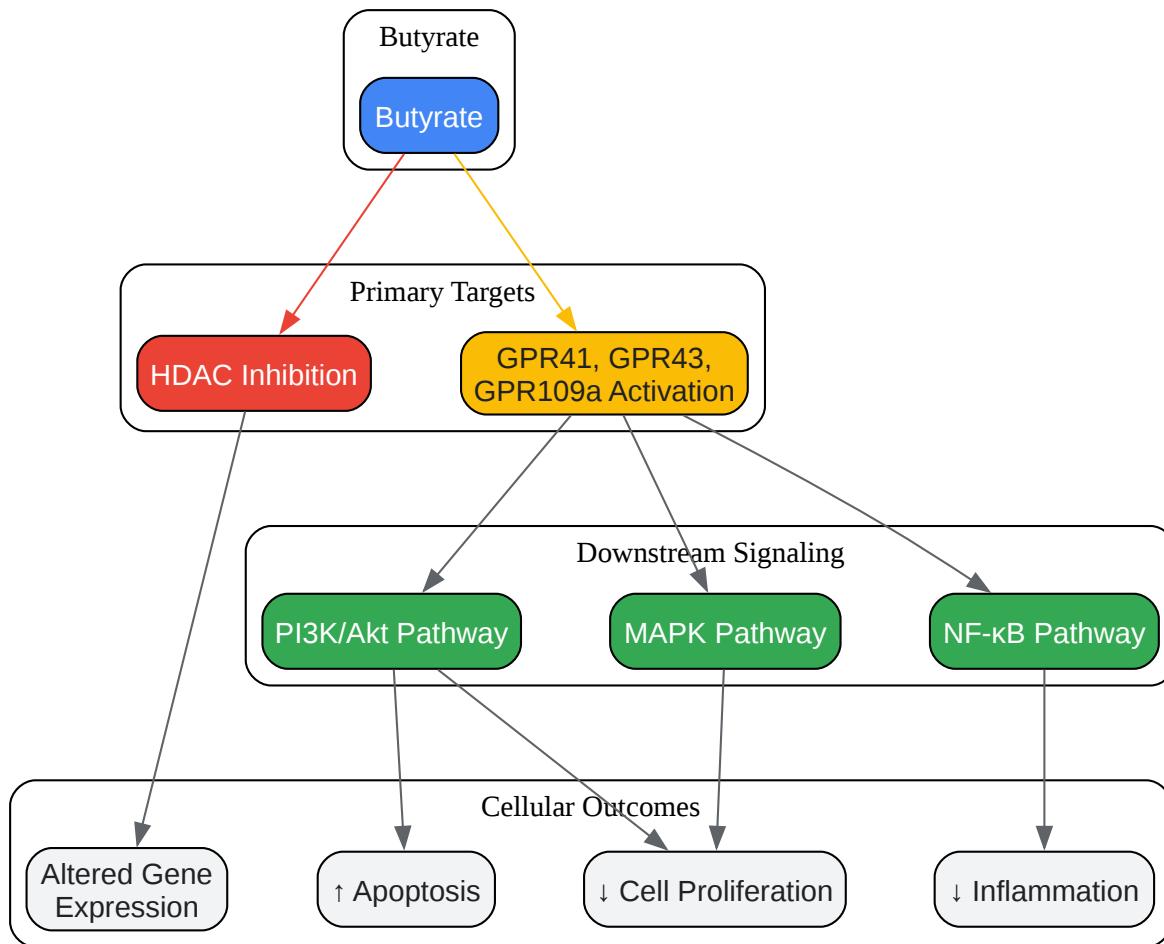
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Caption: Workflow for a typical fluorometric enzyme assay using **4-Methylumbelliferyl butyrate**.

## Signaling Pathways Influenced by Butyrate

The enzymatic hydrolysis of **4-Methylumbelliferyl butyrate** releases butyrate, a short-chain fatty acid that is a biologically active molecule known to modulate several signaling pathways. [6][7] This is a critical consideration for researchers, as the accumulation of butyrate in an assay system could have secondary effects on cellular models.

Butyrate is a well-known inhibitor of histone deacetylases (HDACs), leading to changes in gene expression.[6] It can also activate G-protein coupled receptors such as GPR41, GPR43, and GPR109a.[6] Downstream of these initial events, butyrate has been shown to influence key signaling cascades including the PI3K/Akt, MAPK, and NF-κB pathways.[6][12] These pathways are central to the regulation of cell proliferation, differentiation, apoptosis, and inflammation.[7][13]

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